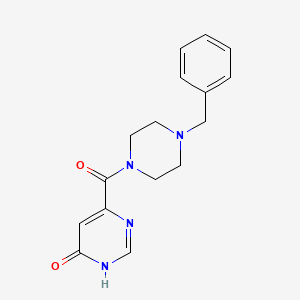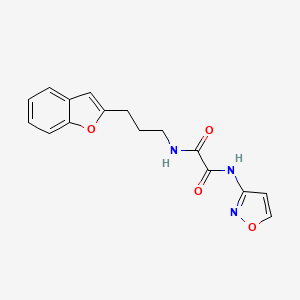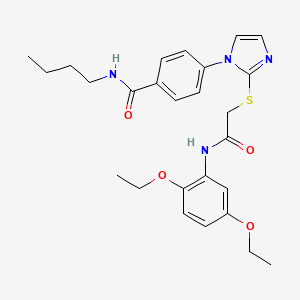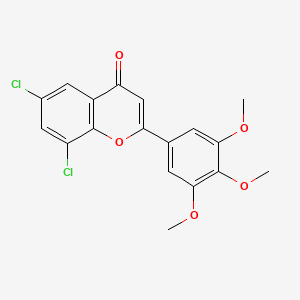
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, also known as CDMT, is a synthetic compound that belongs to the family of flavonoids. It has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound exhibits numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Synthesis and Complexation Studies
- Novel chromenone crown ethers, including derivatives similar to the compound , have been synthesized and studied for their complexation with different ions. The stability of these complexes in various conditions has been a subject of interest (Gündüz et al., 2006).
Structural Analysis
- Detailed crystal structure analysis has been conducted on chromene derivatives, providing insights into their molecular configurations and potential applications in material science and molecular design (Manolov et al., 2012).
Catalytic Properties
- Research on polystyrene-supported catalysts has involved chromene derivatives for applications in organic synthesis, highlighting their role in facilitating chemical reactions (Alonzi et al., 2014).
Protecting Group in Organosilicon Chemistry
- In organosilicon chemistry, chromene derivatives have been used as protecting groups, demonstrating their utility in complex chemical syntheses (Daiß et al., 2004).
Synthetic Strategies
- Development of synthetic strategies for chromene derivatives, such as 3-((trifluoromethyl)thio)-4H-chromen-4-one, highlights the versatility of chromenes in organic synthesis (Xiang & Yang, 2014).
Antioxidant Studies
- Some chromene derivatives have been synthesized and evaluated for their antioxidant properties, showcasing their potential in pharmacological and health-related applications (Iniyavan et al., 2015).
Biological Activity Assessment
- Microwave-assisted synthesis of novel chromene derivatives has been linked to their biological activity, emphasizing their potential in biomedical research (El Azab et al., 2014).
Catalysis in Heterocyclic Synthesis
- Chromene derivatives have been used in the synthesis of heterocyclic compounds like benzopyrano[b][1]benzopyran-6-ones and xanthenols, showing the compound's role in catalysis and material chemistry (Abdolmohammadi, 2018).
Hydrogen-Bonded Ring Formation
- Research into edge-fused hydrogen-bonded rings involving chromene derivatives contributes to our understanding of molecular interactions and crystallography (Swamy et al., 2006).
Mechanism of Action
Target of Action
The primary target of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is Monoamine Oxidase-A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine .
Mode of Action
This compound acts as a reversible inhibitor of MAO-A . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity . This results in an increase in the levels of monoamines, which can have various effects depending on the specific monoamine involved .
Biochemical Pathways
The inhibition of MAO-A affects several biochemical pathways. Primarily, it impacts the metabolism of monoamines , leading to increased levels of these neurotransmitters . This can affect various downstream pathways, including those involved in mood regulation and response to stress .
Result of Action
The inhibition of MAO-A by this compound can lead to antiproliferative effects on certain cancer cells . Specifically, it has been found to inhibit the proliferation of LNCaP prostate cancer cells more effectively than other cell lines . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific active groups—such as chlorine and hydroxyl groups—are essential in certain MAO-AIs with anti-PCa effects
properties
IUPAC Name |
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZWUKUFPGOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2820398.png)
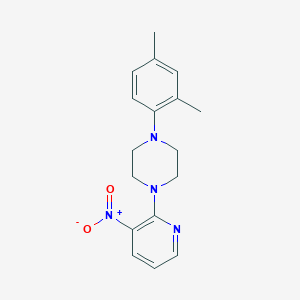
![2-(2-Methoxyphenoxy)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2820400.png)
![N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B2820401.png)

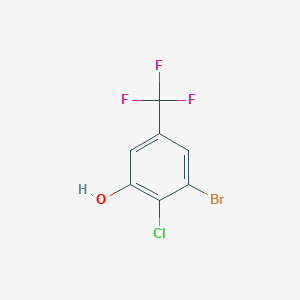

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)
